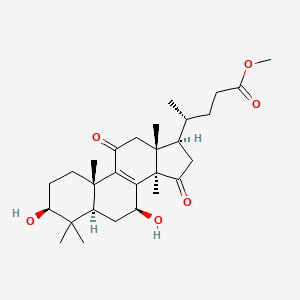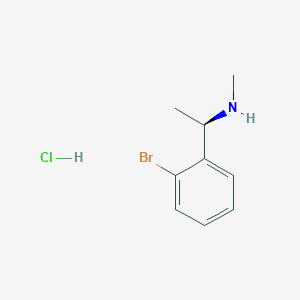
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride typically involves the following steps:
Bromination: The starting material, phenethylamine, undergoes bromination to introduce the bromine atom at the 2-position of the phenyl ring. This reaction is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Methylation: The brominated intermediate is then subjected to methylation to introduce the methyl group on the nitrogen atom. This step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine or alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium azide in DMF, potassium cyanide in ethanol, thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles, thiols.
Wissenschaftliche Forschungsanwendungen
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors and enzymes.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and chemical processes, including the production of specialty chemicals and polymers.
Wirkmechanismus
The mechanism of action of (1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. Additionally, it may inhibit the activity of certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R)-1-(2-Chlorophenyl)-N-methyl-ethanamine hydrochloride
- (1R)-1-(2-Fluorophenyl)-N-methyl-ethanamine hydrochloride
- (1R)-1-(2-Iodophenyl)-N-methyl-ethanamine hydrochloride
Uniqueness
(1R)-1-(2-Bromophenyl)-N-methyl-ethanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its analogs. The bromine atom influences the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C9H13BrClN |
|---|---|
Molekulargewicht |
250.56 g/mol |
IUPAC-Name |
(1R)-1-(2-bromophenyl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7(11-2)8-5-3-4-6-9(8)10;/h3-7,11H,1-2H3;1H/t7-;/m1./s1 |
InChI-Schlüssel |
XDCYGFZQMKYXDL-OGFXRTJISA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1Br)NC.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1Br)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


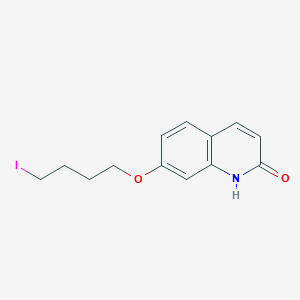
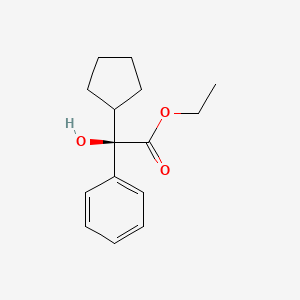

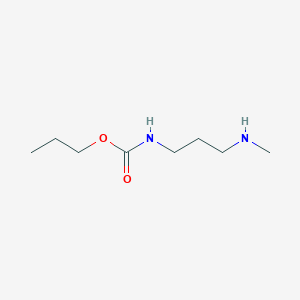
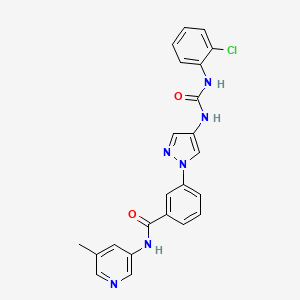

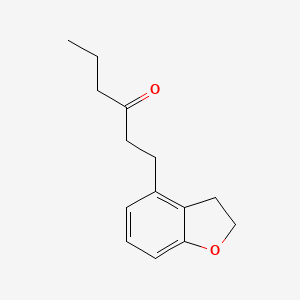
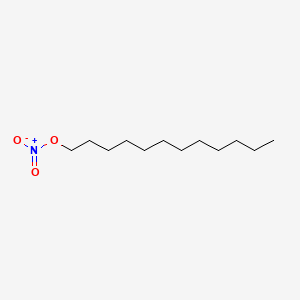

![Ethyl 2-[[1-[4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl]-1-methylethyl]amino]-2-oxoacetate](/img/structure/B13444057.png)



